molecular formula C11H30ClNOSi3 B12694686 Tri-Sil BT CAS No. 101660-04-2

Tri-Sil BT

Cat. No.: B12694686
CAS No.: 101660-04-2
M. Wt: 312.07 g/mol
InChI Key: OZXZOQMYFITMFO-UHFFFAOYSA-N
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Description

Tri-Sil BT, also known as Tri-Sil TBT, is a catalyzed silylation reagent formulation used for the derivatization of hydroxyl groups. It is composed of trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. This reagent is typically employed in gas chromatography to form trimethylsilyl ethers from hydroxyl-containing compounds .

Preparation Methods

The preparation of Tri-Sil BT involves mixing trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. The mixture is then heated at 60-80°C for 6-24 hours to ensure complete reaction. This formulation is designed to react with hydroxyl groups in a short period of time, forming trimethylsilyl ethers .

Chemical Reactions Analysis

Tri-Sil BT primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. The reaction typically occurs at 60-80°C and is catalyzed by the components of the reagent. The major products formed from these reactions are trimethylsilyl ethers, which are more volatile and suitable for gas chromatography analysis .

Scientific Research Applications

Tri-Sil BT is widely used in scientific research for the derivatization of hydroxyl-containing compounds. Its applications include:

Mechanism of Action

The mechanism of action of Tri-Sil BT involves the silylation of hydroxyl groups. The trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane components react with hydroxyl groups to form trimethylsilyl ethers. This reaction increases the volatility and stability of the hydroxyl-containing compounds, making them more suitable for gas chromatography analysis .

Comparison with Similar Compounds

Tri-Sil BT can be compared with other silylation reagents such as:

    N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A strong silylation reagent used for derivatizing carbohydrates and steroids.

    Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another silylation reagent used for derivatizing hydroxyl groups.

    N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for silylation of amino acids and other polar compounds.

This compound is unique due to its specific formulation and the ability to react with hydroxyl groups at relatively mild conditions, making it suitable for a wide range of applications .

Properties

CAS No.

101660-04-2

Molecular Formula

C11H30ClNOSi3

Molecular Weight

312.07 g/mol

IUPAC Name

chloro(trimethyl)silane;trimethylsilyl N-trimethylsilylethanimidate

InChI

InChI=1S/C8H21NOSi2.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-5(2,3)4/h1-7H3;1-3H3

InChI Key

OZXZOQMYFITMFO-UHFFFAOYSA-N

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)Cl

Origin of Product

United States

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